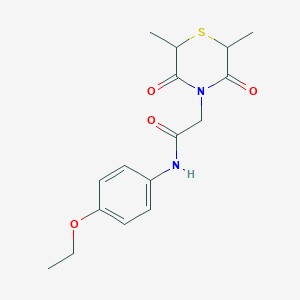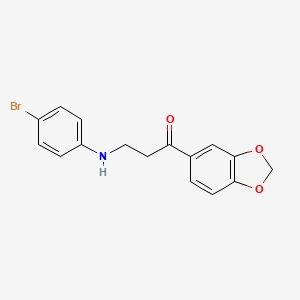![molecular formula C9H10BrN3 B2650541 4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE CAS No. 1256836-77-7](/img/structure/B2650541.png)
4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom and an isopropyl group on the pyrazolo[3,4-c]pyridine scaffold imparts unique chemical properties that can be exploited in different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-nitropyridine with isopropyl hydrazine, followed by cyclization to form the pyrazolo[3,4-c]pyridine core. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
化学反应分析
Types of Reactions
4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It serves as a tool compound for studying various biological pathways and mechanisms, particularly those involving kinase signaling.
作用机制
The mechanism of action of 4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity . The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins.
相似化合物的比较
Similar Compounds
4-(Bromomethyl)pyridine: Another brominated pyridine derivative with similar reactivity but different applications.
6-Bromo-2-pyridinecarboxaldehyde: A brominated pyridine derivative used in different synthetic applications.
Fluorinated Pyridines: Compounds with similar core structures but different substituents, leading to varied chemical properties and applications.
Uniqueness
4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The combination of a bromine atom and an isopropyl group on the pyrazolo[3,4-c]pyridine scaffold makes it a versatile building block for various chemical transformations and applications.
属性
IUPAC Name |
4-bromo-3-propan-2-yl-2H-pyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-5(2)9-8-6(10)3-11-4-7(8)12-13-9/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLWCRFDYZQUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CN=CC2=NN1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2650459.png)

![(2Z)-N-(2-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2650462.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-indole-5-carboxamide](/img/structure/B2650466.png)

![3-(3-chloro-4-fluorophenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one](/img/structure/B2650468.png)

![2-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2650472.png)



![2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2650478.png)
![N-[(2,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B2650479.png)
